molecular formula C20H34O2 B8514289 dec-2-ynyl 7-cyclopropylheptanoate CAS No. 58322-60-4

dec-2-ynyl 7-cyclopropylheptanoate

Cat. No.: B8514289
CAS No.: 58322-60-4
M. Wt: 306.5 g/mol
InChI Key: GRFYDLWKWKLTHT-UHFFFAOYSA-N
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Description

dec-2-ynyl 7-cyclopropylheptanoate is an organic compound characterized by the presence of a triple bond (alkyne) and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dec-2-ynyl 7-cyclopropylheptanoate typically involves the reaction of dec-2-yn-1-ol with 7-cyclopropylheptanoic acid. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

dec-2-ynyl 7-cyclopropylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

dec-2-ynyl 7-cyclopropylheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dec-2-ynyl 7-cyclopropylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in covalent bonding with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target .

Properties

CAS No.

58322-60-4

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

dec-2-ynyl 7-cyclopropylheptanoate

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-10-13-18-22-20(21)15-12-9-8-11-14-19-16-17-19/h19H,2-9,11-12,14-18H2,1H3

InChI Key

GRFYDLWKWKLTHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCOC(=O)CCCCCCC1CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 60 ml. anhydrous ether and 1.5 g. 7-cyclopropylheptanoyl chloride is added 1.2 g. 2-decyn-1-ol. The mixture is cooled to 0° and 0.8 ml. pyridine is added. The solution is stirred at room temperature for 1 day. The product is worked up using the procedure of Example 1C to yield 2-decynyl 7-cyclopropylheptanoate.
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